molecular formula C9H8F2N4 B13626860 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline

4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B13626860
M. Wt: 210.18 g/mol
InChI Key: NVMCFSRULAXSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a difluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the introduction of the difluoromethyl group onto the triazole ring, followed by the attachment of the aniline group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pre-formed triazole ring. The reaction conditions often include the use of metal catalysts, such as palladium or nickel, to facilitate the difluoromethylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole oxides, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 4-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]aniline
  • 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline

Comparison: Compared to other similar compounds, 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its specific triazole ring structure, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

4-[1-(difluoromethyl)-1,2,4-triazol-3-yl]aniline

InChI

InChI=1S/C9H8F2N4/c10-9(11)15-5-13-8(14-15)6-1-3-7(12)4-2-6/h1-5,9H,12H2

InChI Key

NVMCFSRULAXSCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=N2)C(F)F)N

Origin of Product

United States

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